molecular formula C24H26N2O4S B2391063 8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 872208-45-2

8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2391063
M. Wt: 438.54
InChI Key: ONWGSTSBTVOIPK-UHFFFAOYSA-N
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Description

The compound “8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical with the molecular formula C25H28N2O5S and a molecular weight of 468.56522 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a quinoline ring system attached to a spirocyclic system via a sulfonyl group . The spirocyclic system contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, particularly focusing on the structural and chemical properties, have been a significant area of interest. For example, the Ritter reaction has been employed for the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones and 7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines, showcasing the versatility of spirocyclic systems in organic synthesis (Rozhkova et al., 2013).

Nonlinear Optical Materials

A significant application of structurally similar spiro compounds has been in the development of new organic materials for nonlinear optical devices. The synthesis, purification, and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrate its potential as a nonlinear optical material suitable for applications such as frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).

Catalysis and Reaction Mechanisms

The compound and its related derivatives have been studied for their roles in catalysis and reaction mechanisms. For instance, nano-zirconia-supported sulfonic acid has been synthesized for use as an efficient and recyclable catalyst for different heterocyclic multicomponent reactions (Amoozadeh et al., 2016). This highlights the compound's relevance in promoting sustainable and green chemistry practices.

Organic Synthesis and Drug Discovery

Spirocyclic compounds, including those related to the target molecule, have found applications in organic synthesis and drug discovery. The oxidative demetalation of cyclohexadienyl ruthenium(II) complexes, leading to azaspiro[4.5]decane derivatives, exemplifies the synthetic utility of spirocyclic scaffolds in generating complex organic molecules with potential biological activity (Pigge et al., 2003).

Chemical Sensors and Chelating Agents

Research on derivatives of 8-quinolinol, which shares structural similarities with the target compound, has shown their potential as analytical reagents and chelating agents. These derivatives form intensely colored chelates with metal ions, indicating their application in chemical sensing and metal ion detection (Hata & Uno, 1972).

properties

IUPAC Name

8-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-7-8-19(15-18(17)2)31(27,28)22-16-25-21-6-4-3-5-20(21)23(22)26-11-9-24(10-12-26)29-13-14-30-24/h3-8,15-16H,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWGSTSBTVOIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC5(CC4)OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

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